molecular formula C15H13BrN2O4 B4235875 3-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-furylmethyl)propanamide

3-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-furylmethyl)propanamide

Cat. No. B4235875
M. Wt: 365.18 g/mol
InChI Key: ONPSGALXUWLZQR-UHFFFAOYSA-N
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Description

3-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-furylmethyl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-furylmethyl)propanamide involves the inhibition of HDACs, which are enzymes that play a crucial role in the regulation of gene expression. By inhibiting the activity of HDACs, this compound can induce apoptosis in cancer cells, which ultimately leads to their death.
Biochemical and Physiological Effects
Studies have shown that 3-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-furylmethyl)propanamide can induce apoptosis in cancer cells without affecting normal cells. This makes it a promising candidate for the development of anti-cancer drugs with minimal side effects. Additionally, this compound has also been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-furylmethyl)propanamide in lab experiments is its specificity towards cancer cells. This makes it easier to study the effects of this compound on cancer cells without affecting normal cells. However, one of the limitations of using this compound is its low solubility, which could make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 3-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-furylmethyl)propanamide. One of the most promising directions is the development of anti-cancer drugs based on this compound. Additionally, further studies could be conducted to investigate the anti-inflammatory properties of this compound and its potential applications in the treatment of inflammatory diseases. Finally, studies could also be conducted to investigate the effects of this compound on other diseases, such as neurodegenerative diseases.
Conclusion
In conclusion, 3-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-furylmethyl)propanamide is a promising compound with potential applications in various fields of science. Its specificity towards cancer cells and anti-inflammatory properties make it a promising candidate for the development of anti-cancer and anti-inflammatory drugs. Further studies are needed to fully understand the potential of this compound and its future applications.

Scientific Research Applications

3-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-furylmethyl)propanamide has been studied extensively for its potential applications in various fields of science. One of the most promising applications is in the field of medicinal chemistry, where it has shown potential as an anti-cancer agent. Studies have shown that this compound can induce apoptosis in cancer cells by inhibiting the activity of histone deacetylases (HDACs).

properties

IUPAC Name

3-(6-bromo-2-oxo-1,3-benzoxazol-3-yl)-N-(furan-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O4/c16-10-3-4-12-13(8-10)22-15(20)18(12)6-5-14(19)17-9-11-2-1-7-21-11/h1-4,7-8H,5-6,9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONPSGALXUWLZQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CCN2C3=C(C=C(C=C3)Br)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-furylmethyl)propanamide
Reactant of Route 2
3-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-furylmethyl)propanamide
Reactant of Route 3
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3-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-furylmethyl)propanamide
Reactant of Route 4
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3-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-furylmethyl)propanamide
Reactant of Route 5
Reactant of Route 5
3-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-furylmethyl)propanamide
Reactant of Route 6
3-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-furylmethyl)propanamide

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